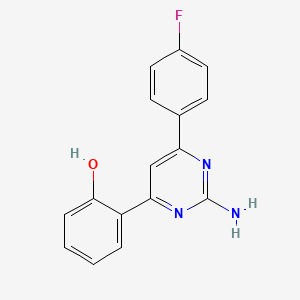![molecular formula C17H18S2 B14195258 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene CAS No. 849927-68-0](/img/structure/B14195258.png)
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene is an organic compound that features a fluorene core substituted with two methylsulfanyl groups at the 9-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with methylsulfanyl reagents under specific conditions. One common method includes the use of a Grignard reagent, where fluorene is reacted with methylsulfanyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene has several applications in scientific research:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is explored for use in coatings, adhesives, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism of action of 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The fluorene core provides a rigid and planar structure, which can facilitate π-π interactions with other aromatic systems, making it useful in materials science and organic electronics .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-hydroxyphenyl)fluorene: This compound has hydroxyl groups instead of methylsulfanyl groups, making it more hydrophilic and reactive towards different chemical reactions.
9,9-Bis(methoxymethyl)fluorene: This compound features methoxymethyl groups, which can influence its solubility and reactivity compared to 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of methylsulfanyl groups enhances its potential for redox reactions and interactions with other sulfur-containing compounds, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
849927-68-0 |
|---|---|
Fórmula molecular |
C17H18S2 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
9,9-bis(methylsulfanylmethyl)fluorene |
InChI |
InChI=1S/C17H18S2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3 |
Clave InChI |
XQUUTYYRMWIFOY-UHFFFAOYSA-N |
SMILES canónico |
CSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
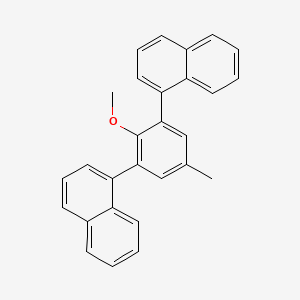
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
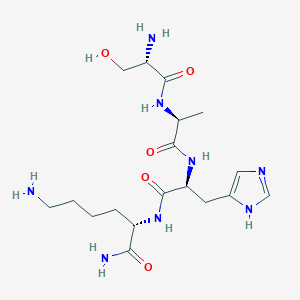
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
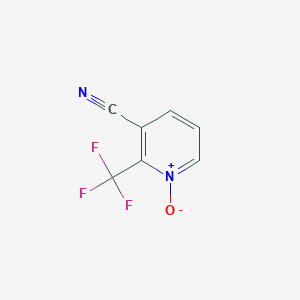
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
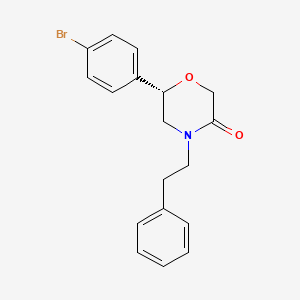
![N,2,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14195233.png)
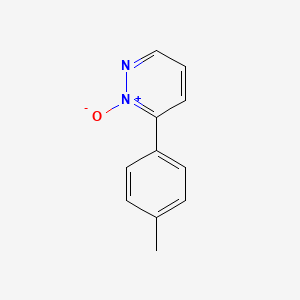
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)

